molecular formula C4H4O2 B104180 2-Butynoic acid CAS No. 590-93-2

2-Butynoic acid

Cat. No.: B104180
CAS No.: 590-93-2
M. Wt: 84.07 g/mol
InChI Key: LUEHNHVFDCZTGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Butynoic acid, also known as Tetrolic acid, is a short-chain unsaturated carboxylic acid It’s known to be employed as a synthon in various chemical reactions .

Mode of Action

It’s known to be used in a variety of reactions, including cycloacylation of phenols to flavones and chromones, and cyclization to γ-butyrolactones . It’s also used in the synthesis of Z-trisubstituted olefins via γ-alkylation .

Biochemical Pathways

This compound is involved in the fatty acid biosynthesis pathway in engineered Escherichia coli . A thioesterase gene from Bacteroides thetaiotaomicron is expressed in E. coli to specifically convert butenoyl-acyl carrier protein (ACP), a fatty acid biosynthesis intermediate, to butenoic acid .

Pharmacokinetics

It’s known that this compound is highly soluble in polar solvents such as water and ethanol .

Result of Action

The result of this compound’s action depends on the specific reaction it’s involved in. For instance, in the fatty acid biosynthesis pathway, it leads to the production of butenoic acid . In other reactions, it can lead to the formation of flavones, chromones, γ-butyrolactones, and Z-trisubstituted olefins .

Action Environment

This compound is a white crystalline solid which can exist in two polymorphous crystalline forms . It sublimes at temperatures above 20°C, and should ideally be stored in a sealed container in a refrigerator . Its stability and efficacy can be influenced by environmental factors such as temperature and storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butynoic acid can be synthesized through the oxidation of 2-butyn-1-ol. The process involves mixing 2-butyn-1-ol with a catalyst, hypochlorite, an alkaline substance, and water. The mixture undergoes an oxidation reaction, followed by acidification to adjust the pH to 1-3. The product is then extracted using an organic solvent, and further purified through sublimation under vacuum conditions .

Industrial Production Methods: For industrial-scale production, the oxidation of primary alcohols to acids is a common method. This involves using acetonitrile and a buffer solution of sodium phosphate as solvents, with TEMPO as a catalyst and sodium chlorite and sodium hypochlorite as oxidizing agents .

Chemical Reactions Analysis

2-Butynoic acid undergoes various chemical reactions due to its alkyne and carboxylic acid functionalities:

    Oxidation: It can be oxidized to form corresponding acids or esters.

    Reduction: Reduction reactions can convert it into alkanes or alkenes.

    Addition: The triple bond in this compound can participate in addition reactions with halogens or hydrogen halides.

    Esterification: It can form esters when reacted with alcohols in the presence of acid catalysts.

    Cyclization: It is involved in the cyclization to form γ-butyrolactones

Common reagents used in these reactions include halogens, hydrogen halides, and various catalysts. Major products formed include esters, alkanes, alkenes, and lactones .

Comparison with Similar Compounds

2-Butynoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity patterns and applications in synthesis and pharmaceuticals.

Properties

IUPAC Name

but-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEHNHVFDCZTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060444
Record name 2-Butynoic acid
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Molecular Weight

84.07 g/mol
Source PubChem
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CAS No.

590-93-2
Record name 2-Butynoic acid
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Record name 2-Butynoic acid
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Record name 2-Butynoic acid
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Record name 2-Butynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Butynoic acid?

A1: this compound has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: The He(I) photoelectron spectrum of this compound has been recorded, allowing for the assignment of ionization energies to specific molecular orbitals. [] Additionally, the rotational spectrum has been studied, revealing information about its internal rotation dynamics. []

Q3: Does this compound exist in different forms?

A3: Yes, this compound exhibits polymorphism and exists in two enantiotropically related forms: monoclinic and triclinic. These forms differ in their hydrogen bond dimensionality and exhibit different thermal expansion coefficients. []

Q4: How thermally stable is this compound?

A4: While this compound can be purified via recrystallization, it poses a risk of thermal runaway upon heating. Studies using accelerated rate calorimetry (ARC) show an exothermic onset at 135 °C, making short-path distillation unsuitable for purification. []

Q5: Is this compound compatible with copper surfaces?

A5: Studies have examined the adsorption and thermal reactions of this compound on Cu(100) surfaces. The molecule undergoes decomposition, producing various gaseous products, and the presence of pre-adsorbed oxygen on the copper surface influences its thermal stability. []

Q6: How can this compound be utilized in organic synthesis?

A6: The dianion of this compound serves as a versatile reagent. It can react with aldehydes to synthesize 5,6-dihydro-2H-pyran-2-one derivatives, some of which are naturally occurring compounds. [, ]

Q7: Can this compound participate in cycloaddition reactions?

A7: Yes, this compound derivatives are utilized in phosphine-catalyzed [3+2]-cycloadditions with 5-methylenehydantoins. This reaction yields spiro-heterocyclic products, and by modifying reaction conditions, specific regioselectivity can be achieved. []

Q8: What is the role of this compound in synthesizing spiroindolines?

A8: this compound participates in a post-Ugi gold-catalyzed domino cyclization that generates spiroindolines. This multicomponent reaction provides a concise route to these complex heterocycles, showcasing the utility of this compound in diversity-oriented synthesis. []

Q9: Can this compound be used in the synthesis of norcantharidin analogues?

A9: Yes, this compound plays a crucial role in a two-step Ugi intramolecular Diels–Alder (IMDA) sequence used to synthesize norcantharidin analogues. This method enables the creation of diverse analogues with potential applications in medicinal chemistry. []

Q10: How does the structure of this compound derivatives affect their activity as nitrification inhibitors?

A10: Research on substituted acetylenes, including this compound derivatives, reveals that their structure significantly impacts their ability to inhibit nitrification in soil. While this compound itself shows minimal effects, modifications like introducing a phenyl ring (phenylacetylene) greatly enhance inhibitory potency. []

Q11: What is the role of structural features in the cytotoxicity of norcantharidin analogues?

A11: SAR studies of norcantharidin analogues, synthesized using this compound, highlight the importance of maintaining sp2 hybridization within the tetrahydroepoxyisoindole carboxamide scaffold for cytotoxicity. Replacing this compound with crotonic acid in the synthesis impacts diastereoselectivity, demonstrating the influence of even subtle structural changes. []

Q12: What are some potential applications of this compound in agriculture?

A12: this compound derivatives, specifically substituted acetylenes, show promise as soil nitrification inhibitors. These compounds can potentially increase nitrogen fertilizer use efficiency by preventing its premature conversion to nitrate, which is prone to leaching. []

Q13: Does this compound impact ruminal methanogenesis?

A13: In vitro studies indicate that the unsaturated analog of butyrate, this compound, can decrease ruminal methanogenesis, albeit to a lesser extent than other tested compounds like propynoic acid and ethyl 2-butynoate. Further research is needed to understand its metabolic fate and overall effects on fermentation. []

Q14: Can microorganisms metabolize this compound?

A14: Yes, certain microorganisms can utilize this compound. For instance, Rhinocladiella atrovirens KY801 can specifically oxidize the hydroxymethyl group of 2-Butyn-1,4-diol, converting it into 4-Hydroxy-2-butynoic acid. [, ]

Q15: Can this compound be used as a building block for bioplastics?

A15: While not directly a building block for bioplastics, this compound (specifically its derivative, this compound methyl ester) has been identified as a marker for polyhydroxybutyrate (PHB) presence in microbial samples using GC-MS analysis. []

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